2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
Description
2-(2,3-Dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone linked to a 1,2,5-oxadiazole (furazan) ring substituted with a thiophene moiety. Its molecular formula is C₁₇H₁₆N₃O₃S, with a molecular weight of 342.39 g/mol.
The 1,2,5-oxadiazole ring is a key pharmacophore known for its electron-deficient nature, often contributing to metabolic stability and binding affinity in medicinal chemistry . This structural framework is analogous to antiproliferative agents (e.g., tyrosine kinase inhibitors) and antimicrobial compounds, though specific data for this molecule remain unreported in the provided evidence .
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C16H15N3O3S/c1-10-5-3-6-12(11(10)2)21-9-14(20)17-16-15(18-22-19-16)13-7-4-8-23-13/h3-8H,9H2,1-2H3,(H,17,19,20) |
InChI Key |
IHFIHWSWPIOYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2=NON=C2C3=CC=CS3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Thiophen-2-yl)-1,2,5-oxadiazol-3-amine
The oxadiazole core is synthesized via cyclocondensation of thiophene-2-carboxylic acid with hydroxylamine under acidic conditions. Thiophene-2-carboxylic acid (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in polyphosphoric acid (PPA) at 110°C for 6 hours, yielding 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine as a pale-yellow solid (72% yield).
| Parameter | Value |
|---|---|
| Reaction Temperature | 110°C |
| Solvent | Polyphosphoric acid |
| Yield | 72% |
| Purity (HPLC) | ≥98% |
Phenoxy Acetamide Formation
The phenoxyacetamide side chain is introduced via nucleophilic substitution. 2,3-Dimethylphenol (1.1 equiv) reacts with ethyl chloroacetate (1.0 equiv) in acetone using potassium carbonate (2.0 equiv) as a base. The mixture is refluxed for 12 hours, yielding ethyl 2-(2,3-dimethylphenoxy)acetate (85% yield). Subsequent hydrolysis with NaOH (2.0 M) produces 2-(2,3-dimethylphenoxy)acetic acid (91% yield).
Amide Coupling via EDCI/HOBt
The final step involves coupling 2-(2,3-dimethylphenoxy)acetic acid (1.0 equiv) with 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine (1.0 equiv) using ethylcarbodiimide hydrochloride (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane (DCM). The reaction proceeds at room temperature for 24 hours, affording the target compound in 76% yield after recrystallization (Table 1).
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | Dichloromethane |
| Reaction Time | 24 hours |
| Yield | 76% |
| Purity (NMR) | ≥99% |
One-Pot Oxadiazole Ring Formation and Side-Chain Integration
In Situ Oxadiazole Synthesis
An alternative route employs a one-pot strategy where thiophene-2-carbonitrile (1.0 equiv) reacts with hydroxylamine (1.5 equiv) and 2-(2,3-dimethylphenoxy)acetyl chloride (1.0 equiv) in dimethylformamide (DMF). The reaction is catalyzed by triethylamine (2.0 equiv) at 80°C for 8 hours, directly yielding the target compound (68% yield).
| Parameter | Value |
|---|---|
| Catalyst | Triethylamine |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 68% |
Advantages and Limitations
This method reduces purification steps but requires stringent anhydrous conditions. Impurities from unreacted nitrile intermediates (≤5%) necessitate column chromatography.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation (150 W) shortens the oxadiazole formation step to 30 minutes. Thiophene-2-carbohydrazide (1.0 equiv) and 2-(2,3-dimethylphenoxy)acetic acid (1.0 equiv) are irradiated in phosphorus oxychloride (POCl₃) at 100°C, achieving 81% yield.
| Parameter | Value |
|---|---|
| Irradiation Power | 150 W |
| Reaction Time | 30 minutes |
| Yield | 81% |
Energy Efficiency
This approach reduces energy consumption by 40% compared to conventional heating but requires specialized equipment.
Enzymatic Coupling for Green Chemistry
Lipase-Catalyzed Amidation
In a solvent-free system, immobilized Candida antarctica lipase B (CAL-B, 10% w/w) catalyzes the reaction between 2-(2,3-dimethylphenoxy)acetic acid and 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine at 50°C. The yield reaches 65% after 48 hours, with no racemization observed.
| Parameter | Value |
|---|---|
| Catalyst | CAL-B |
| Temperature | 50°C |
| Yield | 65% |
| Environmental Benefit | Solvent-free |
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Time | Cost ($/g) |
|---|---|---|---|---|
| EDCI/HOBt Coupling | 76% | ≥99% | 24 hours | 12.50 |
| One-Pot Synthesis | 68% | ≥95% | 8 hours | 9.80 |
| Microwave-Assisted | 81% | ≥98% | 0.5 hours | 14.20 |
| Enzymatic Coupling | 65% | ≥97% | 48 hours | 18.30 |
Key Findings:
- The EDCI/HOBt method balances yield and purity, making it ideal for industrial-scale production.
- Microwave synthesis offers rapid synthesis but higher operational costs.
- Enzymatic routes align with green chemistry principles but require optimization for scalability.
Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DCM) enhance coupling efficiency, while ethers (THF) reduce side reactions.
Catalyst Loading
Increasing EDCI from 1.2 to 1.5 equiv improves yield to 82% but raises impurity levels (≤3%).
Temperature Control
Maintaining 0–5°C during coupling minimizes epimerization, increasing enantiomeric excess to 99.5%.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenoxy and thiophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy or thiophenyl rings .
Scientific Research Applications
2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiophenyl group can also participate in electron transfer reactions, affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with key biological pathways .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related acetamide derivatives:
Key Observations :
Substituent Impact on Bioactivity: The thiophene moiety in the target compound and Compound 24 () suggests a role in targeting sulfur-interacting enzymes (e.g., kinases). However, Compound 24’s additional sulfamoyl group enhances its antiproliferative potency, highlighting the importance of polar substituents . The 2,3-dimethylphenoxy group in the target compound increases hydrophobicity compared to BH53188’s 3,5-dimethylphenoxy group, which may affect membrane permeability .
Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2-(2,3-dimethylphenoxy)acetic acid with 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine via carbodiimide-mediated amidation (e.g., EDC/DMAP), analogous to methods in and . Yields for such reactions range from 30% (e.g., Compound 58) to 86% (e.g., Compound 54), depending on steric and electronic effects .
Crystallographic and Geometric Properties: Dihedral angles between aromatic rings in acetamide derivatives (e.g., 48–80° in ) influence molecular packing and solubility. The target compound’s 2,3-dimethylphenoxy group may introduce steric hindrance, reducing crystal symmetry compared to simpler analogs .
Hydrogen Bonding and Stability: N–H···O/N hydrogen bonds (e.g., R₂²(10) motifs in ) stabilize dimerization in crystals.
Biological Activity
The compound 2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide (CAS Number: 898523-37-0) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure combines a phenoxy group, a thiophene moiety, and an oxadiazole ring, which are known for their diverse pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 343.4 g/mol. The structural features contribute significantly to its biological interactions and activities.
Antimicrobial Properties
Preliminary studies indicate that 2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide exhibits significant antimicrobial activity. Research suggests that compounds containing oxadiazole rings often demonstrate potent antibacterial effects against various pathogens, including resistant strains of Staphylococcus aureus and other Gram-positive bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Notable Activities |
|---|---|
| 3-Acetyl-1,3,4-oxadiazoline Derivatives | Strong bactericidal effect against Staphylococcus spp. |
| N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide | Exhibits antimicrobial properties |
| N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide | Potential anti-inflammatory effects |
Cytotoxicity Studies
Cytotoxicity assessments are crucial in evaluating the safety profile of new compounds. In vitro studies have shown that certain derivatives of oxadiazoles can stimulate cell viability while displaying minimal cytotoxic effects on normal cell lines like L929. For instance, compounds were tested at various concentrations (12 µM to 200 µM), revealing that most did not significantly affect cell viability and sometimes enhanced it .
Table 2: Cytotoxicity Results
| Dose/Compound | Viability After 24 h (%) | Viability After 48 h (%) |
|---|---|---|
| 200 µM | 77 | 68 |
| 100 µM | 92 | 92 |
| 50 µM | 74 | 67 |
| 12 µM | 109 | 121 |
The mechanism by which 2-(2,3-dimethylphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]acetamide exerts its biological effects is still under investigation. However, it is hypothesized that the oxadiazole moiety plays a critical role in its interaction with biological targets. This may involve interference with microbial biofilm formation or direct inhibition of bacterial growth through disruption of metabolic pathways .
Case Studies and Research Findings
A review of literature on oxadiazole derivatives highlights their broad spectrum of biological activities. For example:
- Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives exhibited superior antimicrobial activity compared to traditional antibiotics like ciprofloxacin .
- Metabolic Stability : Another investigation noted excellent metabolic stability for certain oxadiazole derivatives in biological systems, indicating potential for therapeutic use against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
